Cioteronel
Overview
Description
Cioteronel is a nonsteroidal antiandrogen compound that was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite its potential, it was never marketed due to poor efficacy in clinical trials . This compound is known for its ability to inhibit the binding of dihydrotestosterone to its receptor, making it a candidate for conditions influenced by androgens .
Preparation Methods
The synthesis of Cioteronel involves several steps, starting with the preparation of the core bicyclic structure. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the hexahydro-2(1H)-pentalenone structure.
Introduction of the side chain: The 5-methoxyheptyl side chain is introduced through a series of reactions, including alkylation and etherification.
Final modifications: The final steps involve purification and characterization to ensure the desired compound is obtained.
Chemical Reactions Analysis
Cioteronel undergoes various chemical reactions, including:
Oxidation: The ketone group in this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Scientific Research Applications
Cioteronel has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying nonsteroidal antiandrogens and their interactions with androgen receptors.
Biology: Research on this compound has provided insights into the mechanisms of androgen receptor antagonism and its effects on cellular processes.
Medicine: Although not marketed, this compound’s potential in treating androgen-related conditions has been a subject of clinical research.
Industry: This compound’s synthesis and modification have implications for the development of new pharmaceuticals targeting androgen receptors
Mechanism of Action
Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone to its receptor. This inhibition prevents the activation of androgen receptors, thereby reducing the effects of androgens on target tissues. The molecular targets include androgen receptors in hair follicles, sebaceous glands, and prostate tissue. The pathways involved in its mechanism of action include the androgen receptor signaling pathway, which is crucial for the development and maintenance of male characteristics .
Comparison with Similar Compounds
Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and binding properties. Similar compounds include:
- Delanterone
- Inocoterone
- Metogest
- Rosterolone
- Topilutamide
- Topterone
- Zanoterone Compared to these compounds, this compound has distinct pharmacokinetic properties and a unique side chain that influences its binding affinity and efficacy .
Properties
CAS No. |
105635-64-1 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
KDULJHFMZBRAHO-UHFFFAOYSA-N |
SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
Canonical SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
105635-64-1 | |
Synonyms |
6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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